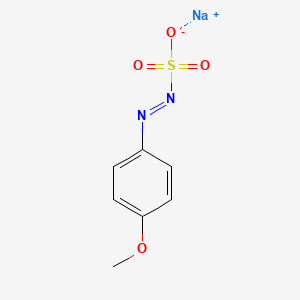
Acetamide, N-(1-fluorofluoren-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-fluoro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H12FNO and a molecular weight of 241.26 g/mol . It is an acetamide derivative where the acetamide group is attached to a fluorene ring substituted with a fluorine atom at the 1-position . This compound is achiral and has no defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-fluoro-9H-fluoren-2-yl)acetamide typically involves the reaction of 1-fluoro-9H-fluorene with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-fluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the fluorene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-fluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-fluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-methyl-9H-fluoren-2-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
2-acetylaminofluorene: Lacks the fluorine substitution on the fluorene ring.
Uniqueness
N-(1-fluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Numéro CAS |
2824-10-4 |
|---|---|
Formule moléculaire |
C15H12FNO |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
N-(1-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)16/h2-7H,8H2,1H3,(H,17,18) |
Clé InChI |
VJCWRHANHPBEHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)

![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)



![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)






